molecular formula C12H9N3O5 B14739456 3-(2,4-Dinitrophenoxy)aniline CAS No. 2363-31-7

3-(2,4-Dinitrophenoxy)aniline

Cat. No.: B14739456
CAS No.: 2363-31-7
M. Wt: 275.22 g/mol
InChI Key: RDWDFBCSMUNDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dinitrophenoxy)aniline is an organic compound that features both an aniline group and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrophenoxy)aniline typically involves the reaction of 2,4-dinitrophenol with aniline. One common method is the nucleophilic aromatic substitution reaction where 2,4-dinitrophenol reacts with aniline in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:

2,4-Dinitrophenol+AnilineThis compound\text{2,4-Dinitrophenol} + \text{Aniline} \rightarrow \text{this compound} 2,4-Dinitrophenol+Aniline→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of 3-(2,4-diaminophenoxy)aniline.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

3-(2,4-Dinitrophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitrophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, the nitro groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dinitrophenoxy)aniline is unique due to the presence of both an aniline group and a dinitrophenoxy group, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

2363-31-7

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

3-(2,4-dinitrophenoxy)aniline

InChI

InChI=1S/C12H9N3O5/c13-8-2-1-3-10(6-8)20-12-5-4-9(14(16)17)7-11(12)15(18)19/h1-7H,13H2

InChI Key

RDWDFBCSMUNDMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.